An In-depth Technical Guide to TCO-PEG6-acid: Properties, Specifications, and Applications
An In-depth Technical Guide to TCO-PEG6-acid: Properties, Specifications, and Applications
For Researchers, Scientists, and Drug Development Professionals
TCO-PEG6-acid is a versatile heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a strained trans-cyclooctene (TCO) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid, enables precise and efficient covalent bond formation under biocompatible conditions. This guide provides a comprehensive overview of the properties, specifications, and experimental applications of TCO-PEG6-acid.
Core Properties and Specifications
The physicochemical properties of TCO-PEG6-acid are summarized below, providing essential data for its handling, storage, and use in experimental design.
| Property | Specification | Reference(s) |
| Chemical Name | trans-Cyclooctene-PEG6-acid | [1][2] |
| Molecular Formula | C₂₄H₄₃NO₁₀ | [1][3] |
| Molecular Weight | 505.6 g/mol | [1][3] |
| CAS Number | 2353409-97-7 | [1][3] |
| Appearance | White to off-white solid or oil | |
| Purity | ≥95% | [1][2] |
| Solubility | Soluble in DMSO, DMF, DCM, and aqueous media | [1][4] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. Avoid repeated freeze-thaw cycles.[2] |
Note: The trans-cyclooctene group is susceptible to isomerization to the less reactive cis-cyclooctene form over time. Therefore, long-term storage is not recommended, and the compound should be used relatively fresh for optimal reactivity.[1][3]
Chemical Reactivity and Applications
TCO-PEG6-acid possesses two distinct reactive handles, allowing for a two-step, orthogonal conjugation strategy.
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Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, antibodies, and peptides. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]
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Trans-Cyclooctene (TCO) Group: The highly strained double bond of the TCO group reacts rapidly and specifically with a tetrazine-containing molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][5] This bioorthogonal "click chemistry" reaction is exceptionally fast, with second-order rate constants reported to be as high as 2000 M⁻¹s⁻¹ in 9:1 methanol/water, and proceeds efficiently under physiological conditions without the need for a catalyst.[5]
The combination of these reactive moieties makes TCO-PEG6-acid an invaluable tool in various advanced applications:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to the antibody, and the TCO group can then be used to click on a tetrazine-modified drug.
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PROTACs (Proteolysis Targeting Chimeras): TCO-PEG6-acid can serve as the linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand in the synthesis of PROTACs for targeted protein degradation.[6]
-
Bioconjugation and Labeling: It is widely used for the site-specific labeling of proteins, peptides, and other biomolecules with imaging agents (e.g., fluorescent dyes), biotin, or other functional tags.[2]
-
Surface Modification: The linker can be used to functionalize surfaces for the immobilization of biomolecules in applications such as biosensors and microarrays.
Experimental Protocols and Workflows
Below are detailed methodologies for the key reactions involving TCO-PEG6-acid.
This protocol describes the activation of the carboxylic acid group of TCO-PEG6-acid with EDC and NHS, followed by conjugation to a primary amine on a protein.
Materials:
-
TCO-PEG6-acid
-
Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate TCO-PEG6-acid, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of TCO-PEG6-acid (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer or ultrapure water.
-
-
Activation of TCO-PEG6-acid:
-
In a microcentrifuge tube, dissolve TCO-PEG6-acid in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS to the TCO-PEG6-acid solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to the Protein:
-
Adjust the pH of the activated TCO-PEG6-acid solution to 7.2-7.5 by adding a suitable buffer (e.g., PBS).
-
Immediately add the activated linker solution to the protein solution at a desired molar ratio (e.g., 10- to 20-fold molar excess of the linker to the protein).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts by purifying the TCO-modified protein using a desalting column or dialysis.
-
-
Characterization:
-
Determine the concentration of the conjugated protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (DOL) can be determined using various analytical techniques, such as mass spectrometry.
-
This protocol outlines the bioorthogonal reaction between a TCO-modified biomolecule and a tetrazine-labeled molecule.
Materials:
-
TCO-modified biomolecule (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, biotin, or drug)
-
Reaction Buffer: PBS, pH 6.5-7.5
Procedure:
-
Reagent Preparation:
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
Prepare the TCO-modified biomolecule in the Reaction Buffer.
-
-
Click Reaction:
-
Add the tetrazine-labeled molecule to the solution of the TCO-modified biomolecule. A 1.1- to 5-fold molar excess of the tetrazine reagent is typically recommended.[4]
-
Incubate the reaction for 30-120 minutes at room temperature.[4] The reaction is often rapid and can be complete in a shorter time.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any excess tetrazine reagent using size-exclusion chromatography (SEC) or a desalting column.
-
Visualizing Workflows and Reactions
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a general workflow for the application of TCO-PEG6-acid.
Caption: Amide coupling of TCO-PEG6-acid to a biomolecule.
Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. TCO-PEG6-acid, 2353409-97-7 | BroadPharm [broadpharm.com]
- 2. TCO-PEG6-acid | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 6. TCO-PEG6-amine, CAS 2353409-94-4 | AxisPharm [axispharm.com]
